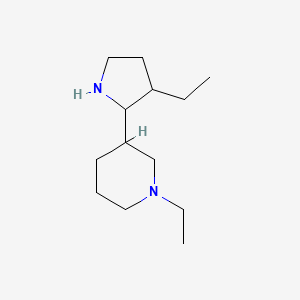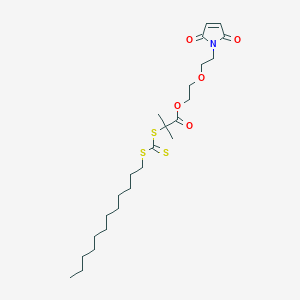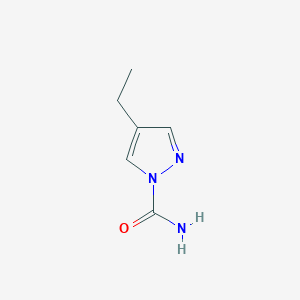
4-Ethyl-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
準備方法
The synthesis of 4-Ethyl-1H-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Ethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. These reactions typically yield substituted pyrazole derivatives with diverse functional groups.
科学的研究の応用
4-Ethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in various chemical reactions and processes.
Biology: The compound exhibits significant biological activity, making it a valuable candidate for the development of new pharmaceuticals and agrochemicals.
Medicine: Due to its potential therapeutic properties, this compound is studied for its use in treating various diseases, including infections and inflammatory conditions.
Industry: The compound is used in the production of fungicides and other agrochemicals, contributing to agricultural productivity and crop protection.
作用機序
The mechanism of action of 4-Ethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme critical for the mitochondrial electron transport chain. This inhibition disrupts the energy production in pathogenic fungi, leading to their death.
類似化合物との比較
4-Ethyl-1H-pyrazole-1-carboxamide can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-1-carboxamidine: Known for its use in drug synthesis and as a core structure in various pharmaceuticals.
3-Methyl-1-phenyl-1H-pyrazole: Utilized in the synthesis of more complex pyrazole derivatives with potential biological activities.
1-Substituted 3-methyl-1H-pyrazole: Studied for its anticancer properties and other therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
4-ethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-5-3-8-9(4-5)6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
InChIキー |
QWGSDKXQZAVNJQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN(N=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



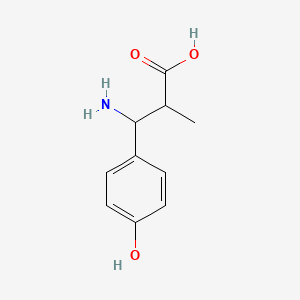
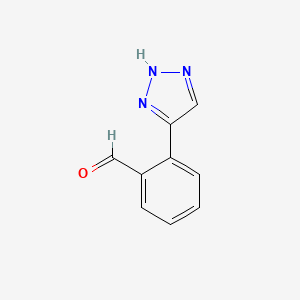
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)

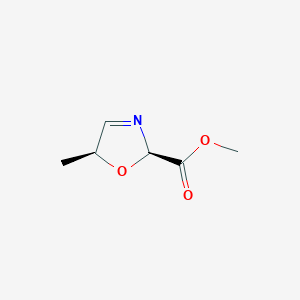
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
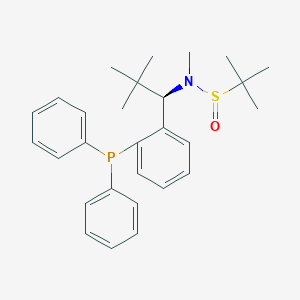
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)

